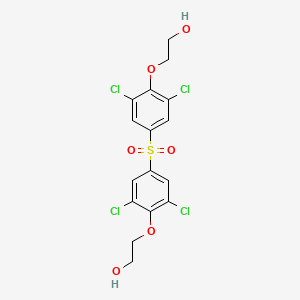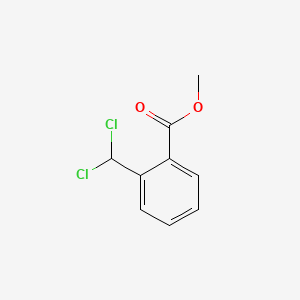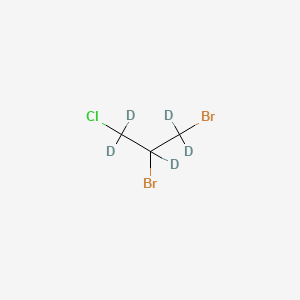
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is a deuterated derivative of 1,2-Dibromo-3-chloropropane, an organohalogen compound. This compound is characterized by the presence of bromine and chlorine atoms attached to a propane backbone. It is a dense, colorless liquid with a pungent odor at high concentrations. The compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Vorbereitungsmethoden
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 can be synthesized through the halogenation of deuterated propene. The reaction involves the addition of bromine and chlorine to the double bond of deuterated propene under controlled conditions. The reaction is typically carried out at room temperature with the presence of a catalyst such as copper(I) bromide or iron(II) bromide to facilitate the halogenation process . The product is then purified through distillation to obtain the desired compound.
Analyse Chemischer Reaktionen
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or other substituted derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is used extensively in scientific research due to its isotopic labeling. Some applications include:
Tracer Studies: The deuterium atoms in the compound make it useful for tracer studies in metabolic pathways and reaction mechanisms.
NMR Spectroscopy: The compound is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Environmental Studies: It is used to investigate the degradation and environmental impact of halogenated compounds.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 involves its interaction with biological molecules. The compound can alkylate DNA, leading to the formation of DNA adducts, which can interfere with DNA replication and transcription. This alkylation process is facilitated by the presence of bromine and chlorine atoms, which are highly reactive towards nucleophilic sites on DNA . The compound’s effects are primarily mediated through the formation of these adducts, which can lead to mutagenesis and cytotoxicity.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is unique due to its isotopic labeling with deuterium. Similar compounds include:
1,2-Dibromo-3-chloropropane: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
1,2-Dibromoethane: Another halogenated compound used in similar applications but with a different structure and reactivity.
1,3-Dibromopropane: A related compound with bromine atoms at different positions, leading to different chemical behavior.
The deuterated version’s uniqueness lies in its application in tracer studies and NMR spectroscopy, where the presence of deuterium provides distinct advantages in tracking and analyzing molecular interactions.
Eigenschaften
CAS-Nummer |
112805-76-2 |
|---|---|
Molekularformel |
C3H5Br2Cl |
Molekulargewicht |
241.36 g/mol |
IUPAC-Name |
1,2-dibromo-3-chloro-1,1,2,3,3-pentadeuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i1D2,2D2,3D |
InChI-Schlüssel |
WBEJYOJJBDISQU-UXXIZXEISA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)Cl |
Kanonische SMILES |
C(C(CBr)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


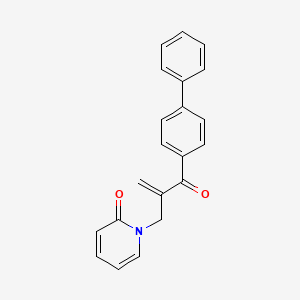
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
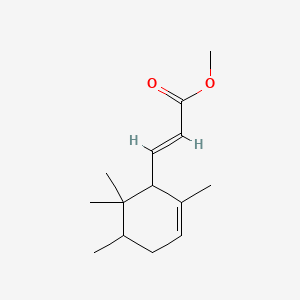
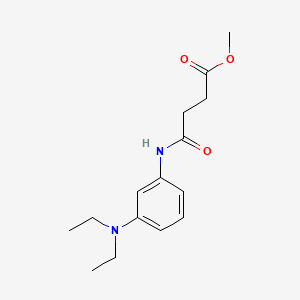
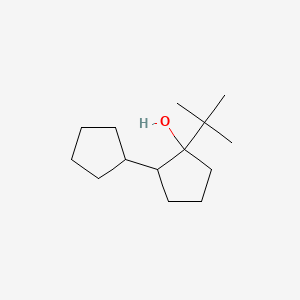
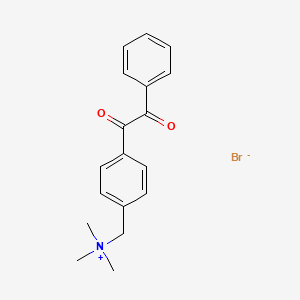

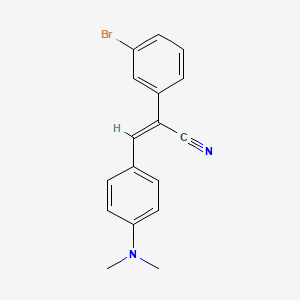
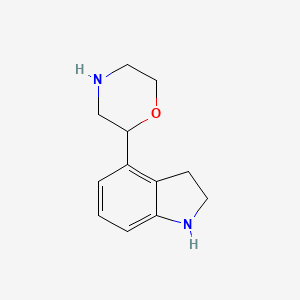
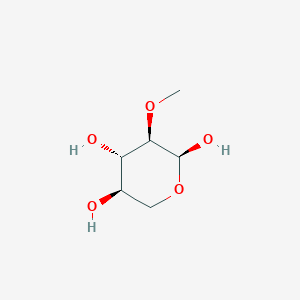
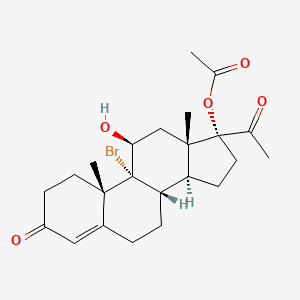
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
